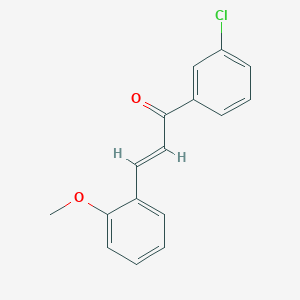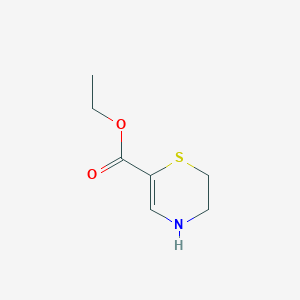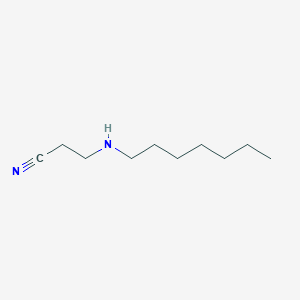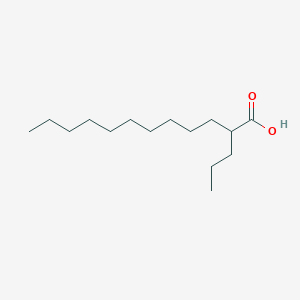![molecular formula C11H12N2O4 B3071846 1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate CAS No. 1014404-89-7](/img/structure/B3071846.png)
1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate
Overview
Description
1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate is an organic compound with the molecular formula C11H12N2O4. It is a derivative of propanedioic acid and contains a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .
Result of Action
The compound exhibits potent in vitro antipromastigote activity . This suggests that it is effective in inhibiting the growth of the Leishmania parasite in laboratory settings. The compound’s action results in a significant reduction in the parasite’s survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate typically involves the condensation of 3-aminopyridine with dimethyl malonate. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate
- 1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate
- 1,3-Diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate
Uniqueness
1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-10(14)9(11(15)17-2)7-13-8-4-3-5-12-6-8/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFNHUREFJFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CN=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)



![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)


![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071831.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)
![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)

